molecular formula C22H18BrF2O4P B14786652 Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]-

Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]-

Cat. No.: B14786652
M. Wt: 495.2 g/mol
InChI Key: WDTMVBQZDFMOIK-UHFFFAOYSA-N
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Description

This compound, identified as the co-crystallized ligand for Protein Data Bank (PDB) entry 3CWE, is a brominated, difluoromethyl-substituted phosphonic acid derivative with a molecular weight of 494.243 g/mol . Its structure includes:

  • A difluoromethyl group (–CF₂H), contributing to electronegativity and metabolic stability.
  • A 2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl backbone, providing steric bulk and hydrophobic interactions.

It is primarily studied for its role in inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), a target in diabetes and obesity research .

Properties

Molecular Formula

C22H18BrF2O4P

Molecular Weight

495.2 g/mol

IUPAC Name

[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]-difluoromethyl]phosphonic acid

InChI

InChI=1S/C22H18BrF2O4P/c23-20-14-15(11-12-19(20)22(24,25)30(27,28)29)13-18(16-7-3-1-4-8-16)21(26)17-9-5-2-6-10-17/h1-12,14,18H,13H2,(H2,27,28,29)

InChI Key

WDTMVBQZDFMOIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC(=C(C=C2)C(F)(F)P(=O)(O)O)Br)C(=O)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- involves its interaction with specific molecular targets. One known target is the tyrosine-protein phosphatase non-receptor type 1, which plays a role in various cellular processes. The compound exerts its effects by inhibiting this enzyme, leading to alterations in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in PTP1B and α-Glucosidase Inhibition

The compound is compared below with co-crystallized ligands from other PDB entries and natural ligands (Table 1):

Table 1: Comparative Analysis of Ligands

Compound Name (PDB ID) Molecular Weight (g/mol) Docking Energy (kcal/mol) Target Protein Key Structural Features
Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- (3CWE) 494.243 −87.4, −79.5 PTP1B Bromophenyl, difluoromethyl, phosphonic acid
3-Bromo-4-[difluoro-(phosphono)methyl]-N-methyl-Nα-(methylsulfonyl)-L-phenylalaninamide (4Y14) 463.189 −125.0, −116.1 PTP1B Phenylalaninamide, sulfonyl group
α-Acarbose (3TOP) 646.613 −130.3, −108.3 α-Glucosidase Oligosaccharide backbone
Daucosterol 576.8 −116.0 (α-Glucosidase) α-Glucosidase β-sitosterol-glucoside
Epigallocatechin 306.3 −91.9 (PTP1B), −98.5 (α-Glucosidase) PTP1B/α-Glucosidase Polyphenolic structure
Key Observations:

Binding Affinity: The target compound exhibits moderate docking energies (−87.4 to −79.5 kcal/mol) for PTP1B, outperforming polyphenolic ligands like epigallocatechin (−91.9 kcal/mol) but less potent than the 4Y14 ligand (−125.0 kcal/mol) . The higher molecular weight of α-acarbose (646.613 g/mol) correlates with stronger α-glucosidase binding (−130.3 kcal/mol), though daucosterol shows comparable efficacy .

Structural Influence on Selectivity :

  • The bromo-diphenylpropyl moiety in the target compound enhances hydrophobic interactions with PTP1B’s active site, while the phosphonic acid group forms critical hydrogen bonds .
  • In contrast, 4Y14’s phenylalaninamide group introduces sulfonyl and methyl substituents, likely improving solubility and target specificity .

Natural vs. Synthetic Ligands: Polyphenolics (e.g., epigallocatechin, caffeic acid) show weaker docking energies due to their smaller size and lack of phosphonic acid groups, which reduce charge-based interactions .

Pharmacokinetic and Physicochemical Properties

  • Low logP values (e.g., phenyl phosphonic acid: logP = 0.49 ), suggesting moderate hydrophilicity.
  • High metabolic stability due to C–F bonds in the difluoromethyl group .

Comparatively, α-acarbose’s high molecular weight (646.613 g/mol) and carbohydrate structure limit membrane permeability but enhance enzyme inhibition via multivalent interactions .

Target Specificity and Therapeutic Potential

  • PTP1B Inhibition : The target compound’s specificity for PTP1B over α-glucosidase is evident from its docking profile, unlike daucosterol or α-acarbose, which preferentially target α-glucosidase .

Biological Activity

Phosphonic acid derivatives are gaining attention in pharmaceutical and chemical research due to their unique biological activities and potential therapeutic applications. This article focuses on the compound Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]- (DB07263), exploring its biological activity, mechanisms of action, and relevant case studies.

Basic Information

  • IUPAC Name : ({2-bromo-4-[(2R)-3-oxo-2,3-diphenylpropyl]phenyl}difluoromethyl)phosphonic acid
  • Molecular Formula : C22H18BrF2O4P
  • Molecular Weight : 495.25 g/mol
  • CAS Number : Not available
  • UNII : Not available

Structural Characteristics

The compound features a phosphonic acid group attached to a difluoromethyl moiety, which is linked to a bromo-substituted phenyl ring and a ketone-containing diphenylpropyl group. This unique structure contributes to its biological activity.

Phosphonic acid derivatives often act as inhibitors of various enzymes and signaling pathways. For DB07263, the following mechanisms have been identified:

  • Tyrosine-protein Phosphatase Activity : It regulates the unfolded protein response in the endoplasmic reticulum by mediating dephosphorylation of EIF2AK3/PERK, which is crucial for cellular stress responses .
  • Signal Transduction Modulation : The compound may influence several signaling pathways, including the EFNA5-EPHA3 pathway, affecting cell reorganization and repulsion .
  • Regulation of Hepatocyte Growth Factor Receptor (MET) : It potentially modulates MET signaling through dephosphorylation processes .

In Vitro Studies

Research has demonstrated that compounds with similar structures exhibit significant biological activities:

  • Inhibition of Enzymatic Activity : Compounds structurally related to DB07263 showed IC50 values around 50,000 nM against various targets, indicating moderate inhibitory effects on specific enzymes .
  • Cytotoxicity Assays : Related phosphonic acids have been evaluated for their cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) and Hek293T (human embryonic kidney cells) .

Case Studies

  • Study on Enzyme Inhibition :
    • A study evaluated the inhibition of cholinesterases and β-secretase by phosphonic acid derivatives. The results indicated that compounds with electron-withdrawing groups like fluorine enhanced inhibitory activity due to increased binding interactions with target proteins .
  • Antioxidant Activity Assessment :
    • Another investigation assessed the antioxidant properties of similar compounds, finding that those containing halogen substituents exhibited better radical-scavenging activities compared to their non-halogenated counterparts .

Comparative Biological Activity Table

Compound NameIC50 (nM)Target Enzyme/ActivityReference
DB07263~50000Various Enzymes
Compound A19.2AChE
Compound B13.2BChE

Q & A

Q. What are the recommended synthetic routes for synthesizing Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]-?

Methodological Answer: Synthesis of this compound likely involves multi-step organophosphorus chemistry. A plausible route includes:

Bromination and Friedel-Crafts alkylation to introduce the 2-bromo and 3-oxo-2,3-diphenylpropyl groups on the phenyl ring.

Difluoromethylation using reagents like (diethylamino)sulfur trifluoride (DAST) or Deoxo-Fluor to install the -CF₂- moiety.

Phosphonation via Arbuzov or Michaelis-Becker reactions to attach the phosphonic acid group.
Key challenges include controlling regioselectivity during bromination and avoiding side reactions during fluorination. Purification may require gradient HPLC or recrystallization .

Q. How can researchers characterize the molecular structure of this compound?

Methodological Answer: Structural elucidation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm the aromatic and aliphatic proton environments.
    • ³¹P NMR to identify the phosphonic acid group (δ ~10–30 ppm).
    • ¹⁹F NMR to resolve difluoromethyl groups (split peaks due to coupling).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₂₂H₁₈BrF₂O₄P) with <5 ppm error .
  • X-ray Crystallography: For absolute configuration determination if single crystals are obtainable.

Advanced Research Questions

Q. What advanced analytical techniques are recommended to quantify this compound in complex matrices (e.g., environmental or biological samples)?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
    • Use a C18 column with mobile phases optimized for polar phosphonic acids (e.g., 0.1% formic acid in water/acetonitrile).
    • Employ isotope-labeled internal standards (e.g., ¹³C or deuterated analogs) to correct matrix effects.
  • Challenges:
    • Degradation products (e.g., phosphonic acid derivatives) may require conversion factors similar to fosetyl-Al reporting (e.g., molecular weight adjustments for quantification) .
    • Account for varying reporting limits (RLs) across labs (0.01–0.2 mg/kg) to avoid misinterpretation of "non-detects" .

Q. How can computational methods predict the degradation pathways or environmental fate of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies to identify labile sites (e.g., Br-C or P-O bonds).
  • Molecular Dynamics (MD) Simulations: Model interactions with water or soil components to predict hydrolysis or adsorption behavior.
  • Example: Studies on sulfonic/phosphonic acid ionomers highlight the role of electrostatic interactions in degradation kinetics, which can be extrapolated here .

Q. How should researchers address discrepancies in reported concentrations due to varying detection limits or analytical protocols?

Methodological Answer:

  • Meta-Analysis Framework:
    • Harmonize data by normalizing results to a common RL (e.g., 0.01 mg/kg).
    • Apply weighted least-squares regression to account for lab-specific uncertainties.
    • Validate using inter-laboratory studies with spiked samples.
  • Case Study: CVUA Stuttgart reported phosphonic acid concentrations 40× higher than fosetyl in non-organic samples, emphasizing the need for standardized reporting .

Q. What strategies are effective for tracking the origin of this compound in environmental or synthetic mixtures?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁸O-labeled phosphonic acid to trace degradation pathways.
  • Comparative Degradation Studies: Compare kinetics with structurally similar compounds (e.g., fosetyl-Al derivatives) to identify signature metabolites .
  • Stable Isotope Probing (SIP): Combine with metagenomics to link compound presence to microbial activity in environmental samples.

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